

A Comprehensive Overview of the Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1331850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a prominent feature in a vast array of biologically active natural products and pharmaceutical agents. The presence of a methoxy group at the 5-position and a methyl group at the 1-position, combined with a reactive carbaldehyde group at the 3-position, makes this molecule a valuable intermediate for the synthesis of more complex chemical entities with potential therapeutic applications. This document provides a detailed account of its discovery, synthesis, and known biological context.

Discovery and History

The specific discovery of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** is not prominently documented in seminal historical papers. Its development is intrinsically linked to the broader exploration of indole chemistry, particularly the Vilsmeier-Haack reaction, a key method for the formylation of electron-rich aromatic and heteroaromatic compounds. The systematic application of this reaction to various substituted indoles, including 5-methoxy-1-methylindole, led to the synthesis and characterization of this specific carbaldehyde. Its existence is confirmed through its entry in chemical databases such as PubChem (CID 925973) and its characterization in various chemical synthesis studies.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** is presented in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
IUPAC Name	5-methoxy-1-methyl-1H-indole-3-carbaldehyde
CAS Number	42234-96-8
Appearance	Not explicitly documented, likely a solid
Solubility	Not explicitly documented, likely soluble in organic solvents

Synthesis

The primary method for the synthesis of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus.

General Reaction Scheme

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.

[Click to download full resolution via product page](#)

Figure 1: General workflow of the Vilsmeier-Haack formylation of 5-methoxy-1-methylindole.

Detailed Experimental Protocol

While a specific, detailed, step-by-step protocol for the synthesis of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** is not readily available in the searched literature, a general procedure based on the Vilsmeier-Haack formylation of substituted indoles can be inferred. The following is a representative protocol adapted from procedures for similar indole-3-carbaldehyde syntheses.

Materials:

- 5-methoxy-1-methylindole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2) (or another suitable solvent)
- Sodium acetate or sodium carbonate solution
- Ice
- Standard laboratory glassware and stirring apparatus

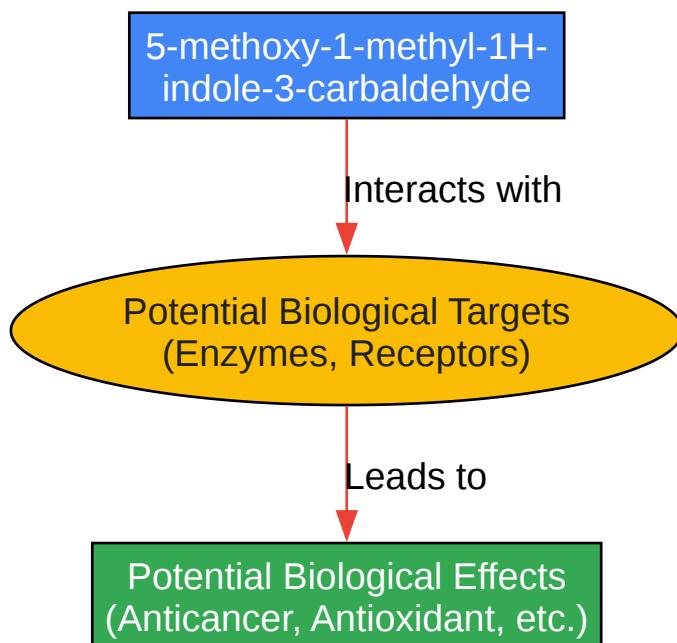
Procedure:

- Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise to the DMF with constant stirring. The temperature should be maintained at or below 5 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) occurs during this step.
- Formylation Reaction: Dissolve 5-methoxy-1-methylindole in a suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to drive the reaction to completion. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt.
- **Neutralization and Extraction:** Neutralize the acidic solution with a saturated solution of sodium acetate or sodium carbonate until the pH is basic. The product will often precipitate as a solid. If it does not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: This is a generalized protocol. The specific molar ratios of reactants, reaction times, and temperatures would need to be optimized for this particular substrate.


Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activities and signaling pathways of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde**. However, the broader class of indole-3-carbaldehyde derivatives has been investigated for various therapeutic properties.

Indole-containing compounds are known to exhibit a wide range of biological effects, including anticancer, antioxidant, and anti-inflammatory activities.^{[2][3]} For instance, some indole-3-carbaldehyde analogues have been synthesized and evaluated for their antioxidant potential using methods like the DPPH free radical scavenging assay.^[2]

The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific substitutions on the indole ring play a crucial role in determining the potency and selectivity of these interactions.

Given the structural similarity to other bioactive indoles, it is plausible that **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** could serve as a precursor for compounds with interesting pharmacological profiles. Further research is required to elucidate its specific biological targets and mechanisms of action.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical relationship of **5-methoxy-1-methyl-1H-indole-3-carbaldehyde** to biological activity.

Data Presentation

Due to the limited specific research on **5-methoxy-1-methyl-1H-indole-3-carbaldehyde**, there is no quantitative biological data to present in a tabular format at this time.

Conclusion

5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a readily accessible indole derivative, synthesized primarily through the Vilsmeier-Haack reaction. While its own biological profile is largely unexplored, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Further investigation into its biological activities and mechanisms of action is warranted to fully realize its potential in drug discovery and development. Professionals in the field are encouraged to consider this compound as a starting point for the synthesis of new libraries of indole-based molecules for biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Overview of the Synthesis, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331850#discovery-and-history-of-5-methoxy-1-methyl-1h-indole-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com